REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[C:8]1(C)C=CC(S(O)(=O)=O)=C[CH:9]=1>C1(C)C=CC=CC=1>[CH:6]12[S:1][CH:2]([CH2:8][CH2:9]1)[CH2:3][C:4](=[O:7])[CH2:5]2
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
ethylene-1,2-diol
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a Dean-Stark apparatus for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The toluene was then removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ether
|
Type
|
WASH
|
Details
|
washed, first with 10% aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC1)S2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 5908.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |